5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile
Description
Properties
IUPAC Name |
5-(methylamino)-3-morpholin-4-yl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-11-9-7(6-10)8(12-15-9)13-2-4-14-5-3-13/h11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEVJEMJBGTHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NS1)N2CCOCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377195 | |
| Record name | 5-(methylamino)-3-morpholino-4-isothiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338422-41-6 | |
| Record name | 5-(Methylamino)-3-(4-morpholinyl)-4-isothiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(methylamino)-3-morpholino-4-isothiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Patent-Related Synthetic Routes to Isothiazole Derivatives
A patent (CN106632110A) describes a method for preparing related heterocyclic compounds involving the reaction of dimethyl cyanimino dithiocarbonate with hydrazine hydrate in an alcoholic solvent under nitrogen atmosphere, followed by refluxing at 65-70°C for 2-3 hours. This method yields high purity products (>98%) with yields ≥90% and avoids environmentally harmful byproducts such as iodine-containing wastewater.
Although this patent specifically addresses 3-amino-5-methylmercapto-1,2,4-triazole, the underlying principles of using cyano-containing sulfur reagents and hydrazine derivatives under controlled conditions may be adaptable for synthesizing isothiazolecarbonitrile derivatives with morpholino and methylamino substitutions.
Analogous Isothiazolecarbonitrile Syntheses
Studies on 3-methylthio-5-aryl-4-isothiazolecarbonitriles demonstrate preparation via alkylation of hydroxyphenyl isothiazolecarbonitriles with suitable bromides in acetone, yielding compounds in 66-82% yield. This approach indicates that functionalization at the 3- and 5-positions of the isothiazole ring is feasible under mild conditions.
The presence of a carbonitrile group on the isothiazole ring is typically introduced via precursors bearing cyano substituents or through substitution reactions on activated intermediates.
Summary Table of Key Preparation Parameters
Detailed Research Findings and Analysis
The preparation of this compound likely involves a multi-step synthetic route where the isothiazole ring is formed first, followed by substitution reactions to introduce the methylamino and morpholino groups.
The use of cyano-containing sulfur reagents and hydrazine derivatives under nitrogen atmosphere in alcoholic solvents has been proven effective for related heterocyclic compounds, providing a model for the synthesis of this compound.
Morpholine, a secondary amine, can be introduced by nucleophilic substitution on halogenated isothiazole intermediates or by reaction with activated electrophilic centers on the heterocycle.
Alkylation reactions in polar aprotic solvents such as acetone have been successfully employed for related isothiazolecarbonitriles, suggesting that similar conditions could be optimized for this compound.
The absence of detailed synthetic protocols in commercial and academic sources indicates that the compound is either synthesized via proprietary methods or is prepared by custom synthesis services using established heterocyclic chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the primary areas of research for 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile is its potential as an anticancer agent. Studies have shown that compounds with isothiazole moieties often exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives of isothiazole can inhibit cell proliferation in breast cancer cells, suggesting that similar compounds like this compound may possess comparable activities .
Mechanism of Action
The proposed mechanism for the anticancer activity typically involves the induction of apoptosis through the activation of specific signaling pathways. Research indicates that isothiazole derivatives can modulate the expression of genes involved in cell cycle regulation and apoptosis, making them valuable candidates for further development in cancer therapeutics .
Agricultural Applications
Pesticidal Properties
Research has indicated that this compound may also have applications in agriculture as a pesticide or herbicide. Compounds with similar structures have been studied for their ability to inhibit plant pathogens and pests. For instance, some isothiazole derivatives have shown effectiveness against fungal pathogens in crops, leading to increased yields and reduced crop losses .
Case Study: Fungal Inhibition
In a controlled study, an isothiazole-based compound was applied to crops affected by Fusarium spp., resulting in a significant reduction in disease incidence. This suggests that this compound could be explored as a potential fungicide .
Material Science Applications
Polymer Development
The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced mechanical properties and thermal stability. Research into polymer composites incorporating isothiazole derivatives has shown promising results in terms of durability and resistance to environmental degradation .
Table: Summary of Applications
| Application Area | Specific Use | Example/Case Study |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of breast cancer cell proliferation |
| Agricultural Science | Pesticide/Fungicide | Reduced incidence of Fusarium spp. in crops |
| Material Science | Polymer synthesis | Enhanced mechanical properties in polymer composites |
Mechanism of Action
The mechanism of action of 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: Compounds with similar methylamino groups but different core structures.
Dimethylaminoquinolines: Similar to methylaminoquinolines but with additional methyl groups.
Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents
Uniqueness
5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile is unique due to its specific combination of functional groups and its isothiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antiviral properties, mechanisms of action, and therapeutic implications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 224.28 g/mol. The compound features a morpholino ring, which is known for its stability and ability to modulate biological processes through nucleic acid interactions.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against human rhinoviruses (HRVs). A study demonstrated that derivatives of isothiazolecarbonitriles showed efficacy against various HRV serotypes, with specific compounds displaying low IC values against HRV 86 and HRV 39 .
Table 1: Antiviral Activity of Isothiazole Derivatives
| Compound | HRV Serotype | IC (µM) |
|---|---|---|
| IS-50 | HRV 86 | Low |
| IS-50 | HRV 39 | Low |
| IS-50 | Coxsackie B1 | Moderate |
| IS-50 | Measles | Moderate |
The mechanism by which this compound exerts its antiviral effects appears to involve the inhibition of viral replication. The compound's structure allows it to interfere with viral RNA synthesis or protein translation, potentially by modulating host cellular pathways or directly interacting with viral components.
Case Studies
Case Study 1: Efficacy Against Rhinoviruses
A systematic screening of various isothiazole derivatives, including this compound, revealed that these compounds could significantly inhibit the replication of multiple rhinovirus serotypes. The study highlighted the potential for developing these compounds into therapeutic agents for treating respiratory infections caused by HRVs .
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the compound's ability to modulate inflammatory responses associated with viral infections. It was found that treatment with the compound led to decreased levels of pro-inflammatory cytokines in murine models, suggesting a dual role in both antiviral and anti-inflammatory activities .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via cyclocondensation of thioamide precursors with nitrile derivatives under reflux in aprotic solvents (e.g., DMF or THF) . Key steps include:
- Step 1 : Formation of the isothiazole core using 5-amino-3-morpholinoisothiazole-4-carbonitrile as a precursor.
- Step 2 : Methylamination at position 5 via nucleophilic substitution with methylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Optimization : Yields improve with catalytic iodine (10 mol%) and elevated temperatures (80–100°C) .
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?
- Methodology : Use a combination of:
- NMR : ¹H NMR for methylamino protons (δ 2.8–3.2 ppm) and morpholine protons (δ 3.6–4.0 ppm). ¹³C NMR confirms nitrile (δ 115–120 ppm) and isothiazole carbons .
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and 1600–1650 cm⁻¹ (C=N/C=S) .
- X-ray crystallography : Resolves morpholine ring conformation and hydrogen bonding patterns .
Q. What preliminary biological activities are reported for isothiazole derivatives with morpholine substituents?
- Findings : Morpholine-containing isothiazoles exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Kinase inhibition : Selectivity for PI3Kα (IC₅₀ ~50 nM) via morpholine-oxygen interactions in the ATP-binding pocket .
Advanced Research Questions
Q. How do computational studies (e.g., DFT, molecular docking) explain the reactivity and bioactivity of this compound?
- Methodology :
- DFT calculations : Reveal electron-deficient regions at the nitrile group, making it susceptible to nucleophilic attack .
- Docking simulations : Morpholine oxygen forms hydrogen bonds with kinase active sites (e.g., PI3Kγ), while the nitrile enhances binding via dipole interactions .
- Data contradiction : Some studies report conflicting binding affinities due to protonation state variations of the morpholine group under physiological pH .
Q. What strategies resolve low solubility in aqueous media for in vivo studies?
- Approaches :
- Prodrug design : Introduce phosphate esters at the methylamino group, which hydrolyze in vivo .
- Nanoformulation : Encapsulation in PEGylated liposomes improves bioavailability (e.g., 80% release over 24 hours in PBS) .
- Trade-offs : Prodrug derivatization may reduce target affinity by 20–30% .
Q. How do substitutions at the morpholine or methylamino groups affect structure-activity relationships (SAR)?
- SAR Insights :
| Substitution | Impact on Activity | Reference |
|---|---|---|
| Morpholine → Piperidine | 10× reduced kinase inhibition | |
| Methylamino → Ethylamino | Improved solubility but 2× lower antimicrobial activity |
- Mechanistic rationale : Bulkier substituents sterically hinder target binding, while hydrophilic groups enhance solubility but reduce membrane penetration .
Q. What analytical methods differentiate polymorphic forms of this compound, and how do they influence stability?
- Methodology :
- DSC/TGA : Identifies two polymorphs (Forms I and II) with melting points differing by 15°C .
- PXRD : Form I (monoclinic) is more stable under accelerated storage conditions (40°C/75% RH for 6 months) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
